ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE
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Overview
Description
ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE typically involves the esterification of 2-aminobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then reacted with 4-methoxy-3-nitrobenzoyl chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrochloric acid, sodium hydroxide.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-{[(4-amino-3-nitrophenyl)carbonyl]amino}benzoic acid.
Reduction: 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the nitro and methoxy groups can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE can be compared with other similar compounds such as:
Ethyl 2-{[(4-nitrophenyl)carbonyl]amino}benzoate: Lacks the methoxy group, which may result in different binding properties and biological activities.
Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}benzoate:
Methyl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate: Has a methyl ester group instead of an ethyl ester group, which may influence its solubility and stability.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C17H16N2O6 |
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Molecular Weight |
344.32 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16N2O6/c1-3-25-17(21)12-6-4-5-7-13(12)18-16(20)11-8-9-15(24-2)14(10-11)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) |
InChI Key |
WJGJPPCLEQZISK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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